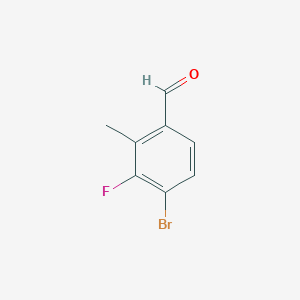

4-Bromo-3-fluoro-2-methylbenzaldehyde

Overview

Description

4-Bromo-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: 4-Bromo-3-fluoro-2-methylbenzoic acid.

Reduction: 4-Bromo-3-fluoro-2-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

4-Bromo-3-fluoro-2-methylbenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in various substitution reactions, making it a critical intermediate in synthetic pathways.

2. Specialty Chemicals

The compound is employed in the production of specialty chemicals, where its unique reactivity facilitates the development of tailored materials for specific industrial applications. The presence of bromine and fluorine enhances its reactivity, providing opportunities for selective functionalization.

| Application Type | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Specialty Chemicals | Production of tailored materials |

Biological Applications

1. Molecular Probes

In biological research, this compound is utilized in the development of molecular probes and imaging agents. Its halogenated structure can enhance the lipophilicity of probes, improving their bioavailability and interaction with biological targets.

2. Antimicrobial Activity

Research indicates that compounds with halogenated structures exhibit antimicrobial properties. The unique combination of bromine and fluorine may enhance the compound's ability to interact with microbial membranes, leading to increased efficacy against various pathogens.

3. Anti-inflammatory Properties

Halogenated benzaldehydes, including this compound, have been studied for their potential anti-inflammatory effects. The compound may bind to targets involved in inflammatory pathways, providing therapeutic benefits.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Enhanced efficacy against pathogens |

| Anti-inflammatory | Potential therapeutic benefits |

Medicinal Applications

1. Therapeutic Agents

this compound serves as an intermediate in the synthesis of potential therapeutic agents. Its reactivity allows for modifications that can lead to compounds with significant biological activity, including anticancer properties.

2. Anticancer Research

Studies have shown that similar halogenated compounds exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. The aldehyde group in conjunction with halogens contributes to this activity, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds demonstrated enhanced activity against Gram-negative bacteria compared to non-halogenated analogs, highlighting the importance of halogenation in drug design .

Case Study 2: Anti-inflammatory Compounds

Research focusing on anti-inflammatory agents derived from halogenated benzaldehydes found that modifications to the structure of this compound led to compounds with improved binding affinity to inflammatory targets .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its effects are mediated through pathways involving nucleophilic attack and subsequent rearrangements .

Comparison with Similar Compounds

- 4-Bromo-2-fluoro-3-methylbenzaldehyde

- 3-Fluoro-2-methylbenzaldehyde

- 4-Bromo-3,5-dimethylbenzaldehyde

Comparison: 4-Bromo-3-fluoro-2-methylbenzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both bromine and fluorine atoms in specific positions can influence its electronic properties and reactivity patterns, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Bromo-3-fluoro-2-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and fluorine substituents on its benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique arrangement of halogens may enhance its reactivity and binding affinity to biological targets, making it a subject of interest for drug development.

The molecular formula of this compound is , with a molecular weight of 215.05 g/mol. The presence of halogens (bromine and fluorine) contributes to its distinctive chemical behavior, allowing for various substitution and coupling reactions that are valuable in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 215.05 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

The anticancer potential of halogenated benzaldehydes has been documented in several studies. These compounds may induce apoptosis in cancer cells by interacting with specific receptors or pathways involved in cell proliferation and survival. For example, analogues with similar structures have demonstrated activity against breast cancer and leukemia cell lines . The unique combination of bromine and fluorine could enhance the compound's ability to target cancer cells selectively.

The biological activity of this compound may involve:

- Enzyme Inhibition : Compounds with halogen substituents can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways associated with inflammation and cancer progression.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Case Studies

- Antimicrobial Efficacy : A study exploring various halogenated benzaldehydes found that those with bromine and fluorine substituents exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of these halogens enhances membrane permeability, leading to cell lysis.

- Anticancer Activity : In vitro studies on structurally related compounds demonstrated that brominated benzaldehydes could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings indicate that this compound may share similar mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-fluoro-2-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination and fluorination of a methylbenzaldehyde precursor. Key steps include:

- Halogenation : Use electrophilic aromatic substitution (EAS) with controlled stoichiometry to avoid over-bromination.

- Inert Atmosphere : Perform reactions under nitrogen or argon to prevent oxidation of the aldehyde group .

- Temperature Control : Optimize reaction temperatures (e.g., 0–5°C for bromination, 60–80°C for fluorination) to balance reactivity and selectivity .

- Validation : Monitor progress via thin-layer chromatography (TLC) or HPLC.

Q. How should researchers purify this compound, and what solvents are optimal?

- Purification Techniques :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) to separate impurities.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .

- Gas Chromatography (GC) : For analytical-scale purification, employ GC under inert gas to prevent aldehyde oxidation .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons, aldehyde proton at ~10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 231.95) .

- FTIR : Detect functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated intermediates.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers design coupling reactions using this compound as a building block?

- Strategies :

- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C to form biaryl derivatives .

- Ullmann Coupling : For C-O bond formation, employ CuI/1,10-phenanthroline in DMF at 120°C .

- Challenges : Steric hindrance from the methyl and fluoro groups may reduce coupling efficiency; optimize ligand-to-catalyst ratios.

Q. How should contradictory data (e.g., unexpected byproducts) in synthesis be analyzed?

- Troubleshooting :

- Byproduct Identification : Use LC-MS or GC-MS to detect halogenated side products (e.g., di-brominated isomers).

- Mechanistic Insight : Investigate via DFT calculations to model reaction pathways and identify competing intermediates .

- Mitigation : Adjust stoichiometry (e.g., reduce Br₂ equivalents) or switch to milder brominating agents like NBS.

Q. What factors influence the stability of this compound under varying storage conditions?

- Stability Studies :

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis analysis shows degradation above 30°C .

- Moisture : Karl Fischer titration reveals hydrolysis of the aldehyde group in humid environments; use molecular sieves for long-term storage .

Q. How can scalability challenges be addressed in multi-step syntheses involving this compound?

- Process Optimization :

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDMXMSWDKABEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.